1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile

Description

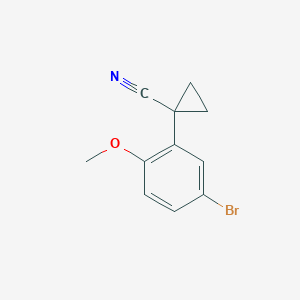

1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a bromine substituent at the 5-position and a methoxy group at the 2-position on the phenyl ring, with a nitrile group attached to the cyclopropane core. The nitrile group enhances metabolic stability, making such compounds valuable intermediates in medicinal chemistry, particularly for kinase inhibitors or enzyme-targeting drugs .

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGMEUYHZKVHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and cyclopropane-1-carbonitrile.

Reaction Conditions: A common method involves the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production: Industrial-scale production may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: The major products depend on the specific reaction conditions but can include substituted phenylcyclopropanes, carboxylic acids, and amines.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Calculated based on structural analogs.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Bromine (Br) and nitrile (CN) groups reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance. For example, 1-(4-bromophenyl)cyclopropane-1-carbonitrile is less reactive toward nucleophilic attack compared to methoxy-substituted analogs.

- Electron-Donating Groups (EDGs) : Methoxy (OMe) groups increase ring electron density, as seen in 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile , facilitating reactions like nitration or amination.

Ring Modifications :

- Cyclopentane analogs (e.g., 1-(2-Bromo-5-methoxyphenyl)cyclopentanecarbonitrile ) exhibit reduced ring strain compared to cyclopropane derivatives, altering their conformational flexibility and binding affinity in drug-receptor interactions.

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Para-substituted bromine (e.g., 1-(4-bromophenyl)cyclopropane-1-carbonitrile ) shows higher inhibitory activity against ALDH1A1 compared to meta-substituted analogs, likely due to optimized steric and electronic interactions .

- Metabolic Stability : Fluorine-substituted derivatives (e.g., 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile ) exhibit prolonged half-lives in vivo due to reduced cytochrome P450-mediated oxidation.

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile (CAS No. 1260756-93-1) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 5-bromo-2-methoxyphenyl group and a carbonitrile functional group. Its molecular formula is C10H10BrNO, and it is categorized as a halogenated organic compound, which often exhibits diverse biological properties due to the presence of halogens.

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, many indazole derivatives act by disrupting protein-protein interactions crucial for tumorigenesis, such as those involving MYC oncogenes .

Antimicrobial Activity

Preliminary data suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and methoxy groups may enhance the compound's interaction with microbial targets, although specific studies on this compound are required to confirm such effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclopropanation reactions using bromo-substituted phenols as precursors. Understanding the SAR is crucial for optimizing its biological activity:

- Bromine Substitution : The bromine atom can enhance the lipophilicity and electrophilicity of the compound, potentially increasing its interaction with biological targets.

- Methoxy Group : The methoxy group may contribute to improved solubility and stability, influencing pharmacokinetic properties.

Case Studies

While direct case studies on this compound are scarce, related compounds have been extensively studied:

- Indazole Derivatives : Research has highlighted various indazole derivatives with potent anticancer activities through inhibition of specific kinases involved in cancer progression .

- Brominated Compounds : Studies indicate that brominated compounds often exhibit enhanced bioactivity due to their ability to form stable interactions with target proteins.

Future Directions

Further research is needed to elucidate the specific biological activities of this compound. Key areas for exploration include:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to determine the efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its effects at the molecular level.

- Optimization of Derivatives : Exploring modifications to improve potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.